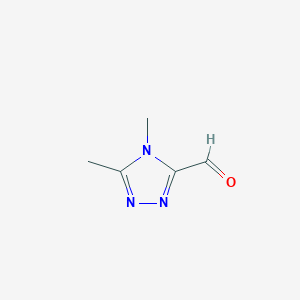

4,5-Dimethyl-4H-1,2,4-triazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4-6-7-5(3-9)8(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPMBXUUUBCOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881845-20-1 | |

| Record name | 4,5-dimethyl-4H-1,2,4-triazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of 1,2,4 Triazole Scaffolds in Synthetic Organic Chemistry

The 1,2,4-triazole (B32235) ring is a prominent heterocyclic motif frequently described as a "privileged scaffold" in medicinal chemistry. chemmethod.comneliti.com This designation stems from its recurring presence in a wide array of biologically active compounds and approved pharmaceuticals. mdpi.comnih.gov The unique properties of the triazole ring, including its metabolic stability, capacity for hydrogen bonding, and dipole character, allow it to act as a versatile pharmacophore that can effectively interact with various biological receptors and enzymes. mdpi.com

Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of pharmacological activities. neliti.com The ability to synthesize a large library of substituted triazoles allows chemists to fine-tune their biological and physical properties, leading to the development of potent therapeutic agents. nih.govnih.gov

Table 1: Reported Biological Activities of 1,2,4-Triazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antifungal | 1,2,4-triazole is the core of several major antifungal drugs, including fluconazole (B54011) and itraconazole. | mdpi.comnih.gov |

| Anticancer | Compounds have shown cytotoxic effects against various cancer cell lines. Letrozole, an aromatase inhibitor used in breast cancer treatment, contains this scaffold. | mdpi.comnih.govnih.gov |

| Antibacterial | Derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. | chemmethod.comnih.govnih.gov |

| Antiviral | The well-known antiviral drug ribavirin (B1680618) features a 1,2,4-triazole carboxamide moiety. | mdpi.comnih.govnih.gov |

| Anti-inflammatory | Certain derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). | neliti.commdpi.comnih.gov |

| Anticonvulsant | Some 1,2,4-triazole compounds have shown activity in preventing or reducing the severity of seizures. | neliti.comnih.govnih.gov |

| Analgesic | Pain-relieving properties have been identified in various synthesized triazole derivatives. | neliti.comnih.govnih.gov |

Importance of the Aldehyde Functionality in Chemical Synthesis

The aldehyde group (–CHO) is one of the most versatile functional groups in organic chemistry, serving as a cornerstone for countless synthetic transformations. britannica.comwikipedia.org Its importance stems from the electrophilic nature of the carbonyl carbon, which is highly susceptible to attack by a wide range of nucleophiles. britannica.com This reactivity makes aldehydes crucial intermediates for constructing more complex molecular frameworks and introducing other functional groups. msu.edu

Aldehydes are central to many fundamental reactions, including oxidation to carboxylic acids, reduction to primary alcohols, and a variety of carbon-carbon bond-forming reactions. wikipedia.org They readily undergo condensation reactions with amines, hydrazines, and hydroxylamines to form imines (Schiff bases), hydrazones, and oximes, respectively. msu.edursc.org These reactions are often highly efficient and are considered "click" reactions in some contexts due to their reliability. rsc.org

Table 2: Key Synthetic Transformations of the Aldehyde Group

| Reaction Type | Reactant(s) | Product(s) | Significance |

|---|---|---|---|

| Nucleophilic Addition | Organometallic reagents (e.g., Grignard), Cyanide (HCN) | Secondary Alcohols, Cyanohydrins | Fundamental for C-C bond formation and building molecular complexity. wikipedia.orgmsu.edu |

| Acetal (B89532) Formation | Alcohols (with acid catalyst) | Acetals | Used as a protective group for the aldehyde functionality during other reactions. msu.edu |

| Reductive Amination | Ammonia or Amines, Reducing Agent (e.g., NaBH3CN) | Amines | A vital method for synthesizing primary, secondary, and tertiary amines. msu.edu |

| Wittig Reaction | Phosphonium ylides | Alkenes | A reliable method for synthesizing alkenes with control over the double bond position. researchgate.net |

| Condensation | Amines, Hydrazines, Hydroxylamines | Imines, Hydrazones, Oximes | Forms stable C=N bonds, crucial in synthesizing new heterocyclic systems and bioactive molecules. msu.edursc.org |

Overview of Research Trajectories for the 4,5 Dimethyl 4h 1,2,4 Triazole 3 Carbaldehyde Nucleus

Precursor Synthesis and Starting Material Considerations

The successful synthesis of the target compound is highly dependent on the preparation and selection of appropriate starting materials. Key precursors include derivatives of hydrazide and thiosemicarbazide (B42300), which provide the necessary nitrogen backbone for the triazole ring, while acetals serve as protected forms of the required carbaldehyde group.

Utilization of Hydrazide Derivatives in Triazole Formation

Hydrazide derivatives are fundamental building blocks in the synthesis of the 1,2,4-triazole ring system. nih.govisres.org Typically, an acid hydrazide is used as a starting point. For the synthesis of 4,5-disubstituted triazoles, the process often begins with the reaction of a carboxylic acid hydrazide with an appropriate reagent to build the triazole framework. pharmainfo.inresearchgate.net For instance, substituted aryl hydrazides can be reacted with excess hydrazine (B178648) hydrate (B1144303) under microwave irradiation to form N4-amino-1,2,4-triazoles directly. scispace.com

Another common approach involves the condensation of hydrazides with compounds that will provide the remaining atoms for the triazole ring. For example, reacting acid hydrazides with benzonitrile (B105546) derivatives can yield 1,2,4-triazole structures. pharmainfo.in One-pot synthesis methods have also been developed, such as the reaction of hydrazides with secondary amides, activated by triflic anhydride, followed by microwave-induced cyclodehydration to form 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org These methods highlight the versatility of hydrazides as key precursors, providing the N-N bond essential for the triazole heterocycle.

Application of Thiosemicarbazide Precursors

Thiosemicarbazides are versatile intermediates in the synthesis of 1,2,4-triazole derivatives, particularly for those substituted with a thiol group at the 3-position, which can be a precursor to other functionalities. researchgate.net The synthesis of these precursors typically involves the reaction of an acid hydrazide with an isothiocyanate. mdpi.commdpi.com This reaction yields a 1-acyl-4-substituted-thiosemicarbazide, which contains the complete atomic framework necessary for cyclization into the desired triazole ring.

Thiosemicarbazides are valuable because they can undergo a wide range of reactions to form various biologically active compounds. researchgate.net The presence of reactive centers within the thiosemicarbazide molecule makes them suitable precursors for a variety of nitrogen and sulfur-containing heterocycles. researchgate.net For example, 1-(2-furoyl or phenylacetyl)-4-substituted thiosemicarbazides can be prepared in high yields by the condensation of the corresponding hydrazide with aryl isothiocyanates. mdpi.com These thiosemicarbazide intermediates are then subjected to cyclization to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring system.

| Hydrazide Precursor | Reagent | Resulting Thiosemicarbazide | Yield (%) | Reference |

|---|---|---|---|---|

| Furan-2-carboxylic acid hydrazide | Phenyl isothiocyanate | 1-(Furan-2-carbonyl)-4-phenylthiosemicarbazide | 95% | mdpi.com |

| Phenylacetic acid hydrazide | Phenyl isothiocyanate | 1-(2-Phenylacetyl)-4-phenylthiosemicarbazide | 92% | mdpi.com |

| 4-Nitrobenzoyl chloride | Thiosemicarbazide | 2-(4-Nitrobenzoyl)hydrazine-1-carbothioamide | Not specified | mdpi.com |

Role of Acetals in Carbaldehyde Synthesis

The introduction of a carbaldehyde group onto a heterocyclic ring requires careful synthetic strategy, as the aldehyde functionality is sensitive to many reaction conditions. A common and effective method is to use a protected form of the aldehyde, such as an acetal (B89532), during the synthesis of the core ring structure. mdpi.com For triazole carbaldehydes, a typical precursor is a halogenated acetal, like 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal). mdpi.com

This acetal-containing reagent can be used to S-alkylate a 1,2,4-triazole-3-thiol derivative. mdpi.com The acetal group is stable under the basic conditions often used for alkylation and triazole ring formation. Once the triazole core is securely constructed with the protected aldehyde side chain in place, the acetal can be deprotected (hydrolyzed) to reveal the carbaldehyde. This final deprotection step is typically achieved under acidic conditions, for example, using formic acid. mdpi.com This two-step process of alkylation with a protected aldehyde followed by deprotection is a crucial strategy for preparing compounds like this compound. mdpi.commdpi.com

Ring Cyclization Strategies for the 1,2,4-Triazole Core

The formation of the stable 1,2,4-triazole aromatic ring from linear precursors is the key step in the synthesis. This transformation is typically achieved through cyclization reactions, which can be promoted by bases or heat.

Base-Catalyzed Cyclization Approaches

Base-catalyzed cyclization is a widely used and efficient method for synthesizing 4H-1,2,4-triazole rings, especially from 1-acyl-thiosemicarbazide precursors. pharmainfo.in The reaction is typically carried out by heating the thiosemicarbazide intermediate in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.netmdpi.com During this process, an intramolecular cyclodehydration occurs, where the sulfur atom is eliminated as water and hydrogen sulfide, leading to the formation of the triazole ring. pharmainfo.inscirp.org

The choice of base and reaction conditions can influence the final product. For example, refluxing a substituted thiosemicarbazide in a 2N NaOH solution for several hours, followed by acidification, yields the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.comscirp.orgdergipark.org.tr This method is robust and has been used to prepare a wide variety of triazole derivatives with good yields. mdpi.com

| Precursor | Base | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(Furan-2-carbonyl)-4-phenylthiosemicarbazide | NaOH | Reflux | 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 68% | mdpi.com |

| 1-(2-Phenylacetyl)-4-phenylthiosemicarbazide | NaOH | Reflux | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | 75% | mdpi.com |

| 2-(4-Nitrobenzoyl)hydrazine-1-carbothioamide | 2% aq. NaOH | Stirring overnight | 5-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiole | Not specified | mdpi.com |

Thermal Cyclization Methods

Thermal cyclization provides an alternative route to the 1,2,4-triazole core. In this approach, heat is the primary driving force for the ring-closing reaction, often involving the elimination of a small molecule like water or ammonia. frontiersin.org For example, heating a mixture of formamide (B127407) and hydrazine hydrochloride with KOH has been reported to yield 1,2,4-triazole. scispace.com

Modern thermal methods often employ microwave irradiation to accelerate the reaction. Microwave-induced cyclodehydration has been successfully used for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from hydrazides and secondary amides. isres.orgorganic-chemistry.org This technique can significantly reduce reaction times and improve yields compared to conventional heating. The synthesis of 1H-1,2,4-triazole can also be achieved by reacting hydrazine hydrate with formamide at high temperatures (170-180 °C), where thermal dehydration drives the cyclization. google.com These methods demonstrate the utility of thermal energy in promoting the intramolecular condensation reactions necessary for forming the stable triazole ring. frontiersin.org

Oxidative Cyclization Techniques

Oxidative cyclization represents a prominent strategy for the formation of the 1,2,4-triazole ring. This approach typically involves the cyclization of a precursor molecule under oxidative conditions to yield the aromatic triazole system. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the reviewed literature, the general principles are well-established for related 4,5-disubstituted 1,2,4-triazoles. These reactions often utilize precursors such as amidrazones or thiosemicarbazides which, upon treatment with an oxidizing agent, undergo intramolecular cyclization with concomitant aromatization. The choice of oxidant and reaction conditions is crucial in directing the reaction towards the desired triazole product and minimizing side reactions. Copper(II) salts have been employed to catalyze the oxidative cyclization of arylidenearylthiosemicarbazides to form 4,5-disubstituted 1,2,4-triazole-3-thiones, which can be further converted to other derivatives. commonorganicchemistry.commdpi.com

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in synthetic organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. scirp.org The synthesis of 1,2,4-triazole derivatives has greatly benefited from this technology. Microwave-assisted protocols are frequently employed for the cyclization of thiosemicarbazide precursors to form the triazole ring. For instance, the synthesis of various Schiff's bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been efficiently achieved under microwave irradiation in short reaction times of 5-10 minutes. researchgate.netfrontiersin.org These methods often involve solvent-free conditions or the use of high-boiling point solvents that can efficiently absorb microwave energy. The application of microwave-assisted synthesis to produce this compound would likely involve the cyclization of a suitably substituted precursor under optimized microwave conditions. Research on related compounds demonstrates the feasibility of this approach, with reaction times being reduced from hours to minutes compared to conventional heating methods. scirp.org

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Conventional | Several hours | - | scirp.org |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Microwave | 33–90 seconds | 82 | scirp.org |

| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | Conventional | 27 hours | - | scirp.org |

| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | Microwave | 30 minutes | 96 | scirp.org |

| 1,3,5-trisubstituted-1,2,4-triazoles | Conventional | >4.0 hours | - | scirp.org |

| 1,3,5-trisubstituted-1,2,4-triazoles | Microwave | 1 minute | 85 | scirp.org |

Palladium and Copper-Catalyzed Reaction Systems

Palladium and copper-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds, including 1,2,4-triazoles. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for C-H functionalization of the triazole ring, enabling the introduction of various substituents. organic-chemistry.org For instance, palladium(II) acetate, in combination with suitable ligands, catalyzes the direct arylation of 1,4-disubstituted 1,2,3-triazoles. researchgate.net While this example pertains to the 1,2,3-triazole isomer, similar methodologies are applicable to 1,2,4-triazoles. The Suzuki cross-coupling reaction, catalyzed by palladium complexes, is another powerful method for creating C-C bonds by coupling a triazole halide with a boronic acid derivative. isres.org

Copper-Catalyzed Reactions: Copper catalysts are also widely employed in the synthesis of 1,2,4-triazoles. Copper-catalyzed oxidative C(sp³)–H functionalization of amidines provides a facile route to 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.orgwikipedia.org This method utilizes an inexpensive metal catalyst and a green oxidant (O₂). Furthermore, copper catalyzes the assembly of 5-carboxyl-4-perfluoroalkyl-triazoles from N-tosylhydrazides and perfluoroalkyl acetoacetates. researchgate.net Copper-catalyzed multicomponent reactions have also been developed for the rapid synthesis of polyfunctionalized triazoles. masterorganicchemistry.com

| Reaction Type | Catalyst System | Substrates | Product | Reference |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ / PPh₃ | 1,4-disubstituted 1,2,3-triazole, aryl bromide | 1,4,5-trisubstituted 1,2,3-triazole | researchgate.net |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, arylboronic acid | 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazole | isres.org |

| Oxidative C(sp³)–H Functionalization | Copper catalyst / K₃PO₄ / O₂ | Amidines, DMF | 1,3-disubstituted 1,2,4-triazoles | organic-chemistry.orgwikipedia.org |

| Assembly of 5-carboxyl-4-perfluoroalkyl-triazoles | CuBr₂ / DMSO | N-tosylhydrazides, perfluoroalkyl acetoacetates | 5-carboxyl-4-perfluoroalkyl-triazoles | researchgate.net |

Functionalization and Derivatization of the 4,5-Dimethyl-4H-1,2,4-triazole Moiety

Once the 4,5-dimethyl-4H-1,2,4-triazole core is synthesized, further functionalization can be achieved at various positions to generate a diverse range of derivatives.

S-Alkylation of Triazole-3-thiols

The sulfur atom of 1,2,4-triazole-3-thiols is a versatile handle for introducing a variety of substituents. S-alkylation is a common and straightforward method for the functionalization of these compounds. The reaction typically proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated by treating the triazole-3-thiol with a base, attacks an alkyl halide or another suitable electrophile. A variety of alkylating agents, including ethyl bromide, ethyl chloroacetate, and phenacyl bromide, have been successfully used to synthesize S-alkylated 1,2,4-triazole derivatives in basic media. rsc.org This method allows for the introduction of diverse functional groups onto the triazole scaffold, enabling the synthesis of a wide array of derivatives with potentially interesting biological activities.

Direct Functionalization at the Carbaldehyde Position

The carbaldehyde group at the C3 position of this compound is a key functional group that can be readily transformed into a variety of other functionalities. While specific examples for this exact compound are limited in the reviewed literature, general reactions of aldehydes on heterocyclic systems are well-documented and can be expected to be applicable.

Wittig Reaction: The Wittig reaction is a powerful method for the conversion of aldehydes into alkenes. researchgate.netmasterorganicchemistry.comresearchgate.net This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions. researchgate.net For 1,2,3-triazole-4-carbaldehydes, the Wittig reaction has been used to prepare triazolo-stilbenes and triazolo-thienostilbenes. organic-chemistry.org

Knoevenagel Condensation: The Knoevenagel condensation is another important reaction of aldehydes that involves their reaction with active methylene (B1212753) compounds in the presence of a base to form a new carbon-carbon double bond. organic-chemistry.org This reaction has been applied to 1,2,4-triazole-amines in a multicomponent reaction to synthesize 1,2,4-triazole-linked 1,4-dihydropyridines. organic-chemistry.org

Reductive Amination: Reductive amination is a versatile method for the conversion of aldehydes into amines. commonorganicchemistry.comresearchgate.net This two-step process typically involves the initial formation of an imine or enamine by reacting the aldehyde with an amine, followed by reduction of the intermediate to the corresponding amine. commonorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices. commonorganicchemistry.com

Oxidation to Carboxylic Acid: The carbaldehyde group can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. The resulting 1,2,4-triazole-3-carboxylic acid can then serve as a precursor for the synthesis of amides and other derivatives.

| Reaction | Reagents | Product Type | General Applicability |

|---|---|---|---|

| Wittig Reaction | Phosphorus ylide | Alkene | Widely used for aldehydes on various heterocycles. organic-chemistry.orgmasterorganicchemistry.com |

| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated compound | Applicable to heterocyclic aldehydes. organic-chemistry.org |

| Reductive Amination | Amine, reducing agent | Amine | A standard method for converting aldehydes to amines. commonorganicchemistry.comresearchgate.net |

| Oxidation | Oxidizing agent | Carboxylic acid | A common transformation for aldehydes. |

Mechanistic Studies of Synthetic Pathways

Detailed mechanistic studies specifically for the synthesis of this compound are not extensively covered in the reviewed literature. However, the general mechanisms for the formation of the 1,2,4-triazole ring are understood.

For instance, in copper-catalyzed oxidative C(sp³)–H functionalization reactions for the synthesis of 1,2,4-triazoles from amidines, a single-electron-transfer (SET) mechanism is often proposed. organic-chemistry.org In the case of the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole, theoretical studies at the DFT level have elucidated a three-step mechanism involving the formation of a hemiaminal intermediate, followed by an internal rearrangement and subsequent dehydration to form the Schiff base.

The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to give the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comresearchgate.net The stereochemical outcome is influenced by the stability of the ylide and the reaction conditions. researchgate.net

Further dedicated mechanistic investigations would be beneficial for optimizing existing synthetic routes and for the rational design of new and more efficient methodologies for the synthesis of this compound and its derivatives.

Elucidation of Reaction Mechanisms

The synthesis of the 1,2,4-triazole core, such as that in this compound, can be achieved through various reaction mechanisms. A conventional and well-established method involves the ring closure of substituted thiosemicarbazides in an alkaline medium. nih.govresearchgate.net This process typically begins with the preparation of 1,4-substituted thiosemicarbazides, which are then cyclized to form the 4H-1,2,4-triazole-3-thiol ring system. nih.gov

More contemporary approaches have focused on developing more efficient and versatile syntheses. One such method is a metal-free intermolecular reaction that proceeds under aerobic oxidative conditions, starting from hydrazones and amines. isres.org This reaction is believed to follow a cascade process involving C-H functionalization, the formation of double carbon-nitrogen bonds, and subsequent oxidative aromatization to yield the triazole scaffold. isres.org

Photochemical synthesis offers another distinct mechanism for forming the 1,2,4-triazole ring. d-nb.inforsc.org This process is initiated by the photoexcitation of an azodicarboxylate, which generates a triplet species. d-nb.info This highly reactive triplet intermediate then undergoes an addition reaction with a diazoalkane to form an azomethine ylide. d-nb.inforsc.org The azomethine ylide, acting as a 1,3-dipole, subsequently participates in a dipolar cycloaddition reaction with an organic nitrile to construct the final 1,2,4-triazole product. d-nb.info

| Mechanism | Key Reactants | Description | References |

|---|---|---|---|

| Alkaline Ring Closure | 1,4-Substituted Thiosemicarbazides | Cyclization of thiosemicarbazide derivatives in the presence of a base to form the triazole-thiol ring. | nih.govresearchgate.net |

| Aerobic Oxidative Cyclization | Hydrazones, Amines | A metal-free cascade reaction involving C-H functionalization and oxidative aromatization. | isres.org |

| Photochemical [3+2] Cycloaddition | Azodicarboxylates, Diazoalkanes, Nitriles | Photoexcitation leads to a triplet species, which reacts to form an azomethine ylide intermediate that undergoes cycloaddition with a nitrile. | d-nb.inforsc.org |

Investigation of Intermediates in Carbaldehyde Formation

The formation of substituted 1,2,4-triazoles involves several key reactive intermediates. In condensation reactions, such as those between 4-amino-1,2,4-triazoles and carbonyl compounds, the initial step is a nucleophilic addition that produces a tetrahedral addition product known as a hemiaminal. mdpi.com These hemiaminals are typically transient species, existing in equilibrium before dehydrating to form more stable imines or related compounds. mdpi.com However, studies have shown that stable hemiaminals can be formed and isolated, particularly when using aromatic aldehydes that contain electron-withdrawing groups. mdpi.com

In the photochemical synthesis route, the formation of the triazole ring proceeds through distinct intermediates. d-nb.info Photoexcitation of azodicarboxylates generates a triplet intermediate, a species with unpaired electrons. d-nb.inforsc.org This triplet species is crucial as it reacts with diazoalkanes to produce an azomethine ylide intermediate. d-nb.info This ylide is a potent 1,3-dipole that is essential for the subsequent cycloaddition step that forms the heterocyclic ring. d-nb.info

The direct formation of the carbaldehyde group on the triazole ring often involves the use of precursors where the aldehyde functionality is protected. A common strategy is the S-alkylation of a triazole-3-thiol with a halogenated acetal, such as 2-bromo-1,1-diethoxyethane. mdpi.com This reaction introduces a side chain containing a protected aldehyde (an acetal). The final carbaldehyde is then generated in a subsequent step through the deprotection of this acetal, which can be achieved using various acidic conditions. mdpi.com

| Intermediate | Formation Pathway | Role in Synthesis | References |

|---|---|---|---|

| Hemiaminal | Nucleophilic addition of an amino-triazole to a carbonyl compound. | A tetrahedral intermediate in condensation reactions, preceding dehydration to an imine. | mdpi.com |

| Triplet Species | Photochemical excitation of azodicarboxylates. | Initiates the reaction cascade by reacting with a diazoalkane. | d-nb.inforsc.org |

| Azomethine Ylide | Reaction of a triplet species with a diazoalkane. | Acts as a 1,3-dipole in the [3+2] cycloaddition reaction to form the triazole ring. | d-nb.info |

| Acetal-Protected Aldehyde | S-alkylation of a triazole-thiol with a halogenated acetal. | A stable precursor that allows for the introduction of a latent carbaldehyde group, which is revealed upon deprotection. | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of 1,2,4-triazole derivatives to reduce environmental impact and improve efficiency. jmrionline.com Key strategies include minimizing waste, avoiding hazardous solvents, and reducing energy consumption. nih.gov

One prominent green approach is the use of microwave irradiation, which can significantly shorten reaction times and improve yields, often in solvent-free conditions. jmrionline.com This technique has been successfully employed in one-pot reactions for synthesizing triazole-containing heterocycles. jmrionline.com Another important principle is the use of environmentally benign solvents, with water being an ideal choice due to its non-toxic and inexpensive nature. researchgate.net Multicomponent one-pot reactions in aqueous media have been developed for the clean synthesis of triazole derivatives. researchgate.net

The use of alternative energy sources like ultrasonic irradiation is another eco-friendly method. mdpi.com Sonication can enhance reaction rates and yields under mild conditions. Furthermore, the development of recyclable catalysts, such as biocatalysts like chitosan (B1678972) hydrogels, aligns with green chemistry goals by allowing for catalyst reuse and reducing waste. mdpi.com Metal-free reaction conditions are also highly desirable as they avoid the use of potentially toxic and expensive heavy metal catalysts. isres.org These green methodologies represent a significant advancement over classical synthetic routes that often rely on volatile organic solvents and harsh reaction conditions. jmrionline.com

| Green Chemistry Principle | Application in Triazole Synthesis | Advantages | References |

|---|---|---|---|

| Microwave Irradiation | Used for one-pot synthesis of triazole derivatives. | Reduced reaction times, improved yields, potential for solvent-free conditions. | jmrionline.com |

| Use of Green Solvents | Employing water as a solvent for cyclocondensation reactions. | Non-toxic, inexpensive, environmentally benign. | researchgate.net |

| Alternative Energy Sources | Application of ultrasonic irradiation to promote reactions. | Mild reaction conditions, enhanced efficiency, energy-efficient. | mdpi.com |

| Recyclable Catalysts | Use of biocatalysts like cross-linked chitosan hydrogels. | Catalyst can be reused multiple times, reducing waste and cost. | mdpi.com |

| Metal-Free Synthesis | Aerobic oxidative cyclization without metal catalysts. | Avoids use of toxic or expensive heavy metals. | isres.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

No specific ¹H NMR data, such as chemical shifts (δ), coupling constants (J), or signal multiplicities for this compound, has been reported in the available literature. Such data would be essential for identifying the chemical environment of each proton within the molecule, including the aldehyde proton and the two distinct methyl groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Detailed ¹³C NMR spectroscopic data for this compound, which would reveal the chemical shifts of the carbonyl carbon, the triazole ring carbons, and the methyl carbons, is currently unavailable in published research.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

The characterization of the three distinct nitrogen environments within the 1,2,4-triazole ring of this compound using ¹⁵N NMR spectroscopy has not been documented.

Multi-dimensional NMR Techniques for Complex Structures

While techniques like COSY, HSQC, and HMBC would be invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure, no studies employing these multi-dimensional NMR methods for this compound have been found.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is critical for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

No FT-IR spectra for this compound are available in the reviewed literature. An experimental spectrum would be expected to show characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretches of the methyl and aldehyde groups, and C=N and N-N stretches associated with the triazole ring.

Raman Spectroscopy Applications

The spectrum would be characterized by distinct bands corresponding to the stretching and bending vibrations of the triazole ring, the methyl groups, and the carbaldehyde functional group. For instance, studies on related triazole compounds show characteristic bands for the N-H stretching vibrations around 3100 cm⁻¹. mdpi.com The C=O stretching vibration of the aldehyde group is expected to produce a strong, characteristic band in the region of 1650-1750 cm⁻¹. Vibrations associated with the triazole ring, involving C-N and N-N bonds, would appear in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aldehyde) | -CHO | 2850 - 2750 |

| C-H Stretch (Methyl) | -CH₃ | 2975 - 2950 |

| C=O Stretch | Aldehyde | 1740 - 1720 |

| C=N Stretch | Triazole Ring | 1650 - 1550 |

| N-N Stretch | Triazole Ring | 1450 - 1350 |

Note: These are predicted values based on typical vibrational frequencies for the respective functional groups and data from related triazole structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is indispensable for determining the molecular weight and investigating the fragmentation pathways of this compound, providing crucial information for structural confirmation. The compound has a molecular formula of C₅H₇N₃O and a monoisotopic mass of approximately 125.059 Da. uni.lu In high-resolution mass spectrometry (HRMS), this precise mass can be used to confirm the elemental composition.

Electron impact (EI) or electrospray ionization (ESI) techniques can be employed. ESI-MS would likely show prominent peaks corresponding to various adducts of the molecule. uni.lu

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions and Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 126.066 |

| [M+Na]⁺ | 148.048 |

| [M-H]⁻ | 124.052 |

Data sourced from predicted values for C₅H₇N₃O. uni.lu

The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29). miamioh.edu For triazole derivatives, fragmentation often involves the cleavage of the heterocyclic ring, typically with the loss of a nitrogen molecule (N₂). nih.gov A plausible fragmentation for the [M+H]⁺ ion could involve an initial loss of water, followed by further cleavages. uni.lu

Table 3: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |

|---|---|---|---|

| 125 | H• | 124 | Loss of hydrogen radical from aldehyde |

| 125 | CHO• | 96 | α-cleavage, loss of formyl radical |

| 125 | N₂ | 97 | Cleavage of triazole ring |

X-ray Crystallography for Absolute Structure Determination

For example, the crystal structure of 4-amino-3,5-dimethyl-4H-1,2,4-triazole reveals key features of the core ring system. nih.gov It is expected that the 4,5-Dimethyl-4H-1,2,4-triazole ring in the target compound would be largely planar. The technique would confirm the substitution pattern and the conformation of the carbaldehyde group relative to the heterocyclic ring.

Table 4: Crystallographic Data for the Analogous Compound 4-Amino-3,5-dimethyl-4H-1,2,4-triazole

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8423 (12) |

| b (Å) | 7.7540 (16) |

| c (Å) | 12.846 (3) |

| β (°) | 96.91 (3) |

Data from the crystal structure of a closely related compound, 4-amino-3,5-dimethyl-4H-1,2,4-triazole, used for illustrative purposes. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula, C₅H₇N₃O, to confirm its empirical formula. This method is a crucial quality control step in chemical synthesis to verify the identity and purity of the synthesized compound. researchgate.neturfu.ru

Table 5: Theoretical Elemental Composition of this compound (C₅H₇N₃O)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 60.055 | 47.99% |

| Hydrogen | H | 1.008 | 7.056 | 5.64% |

| Nitrogen | N | 14.007 | 42.021 | 33.59% |

| Oxygen | O | 15.999 | 15.999 | 12.79% |

| Total | | | 125.131 | 100.00% |

Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values would provide strong evidence for the correct elemental composition of the compound.

Chemical Reactivity and Transformation Chemistry of 4,5 Dimethyl 4h 1,2,4 Triazole 3 Carbaldehyde

Condensation Reactions of the Aldehyde Group

The aldehyde moiety of 4,5-Dimethyl-4H-1,2,4-triazole-3-carbaldehyde readily undergoes condensation reactions with primary amines and their derivatives. These reactions typically proceed via a two-step mechanism involving the initial formation of a hemiaminal intermediate, followed by dehydration to yield the final imine product.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. This condensation reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The general reaction is often catalyzed by a small amount of acid. nih.gov

These Schiff bases are versatile intermediates in their own right, serving as building blocks for the synthesis of more complex heterocyclic systems and as ligands in coordination chemistry. nih.govnih.govktu.edu.tr The reaction of various 4-amino-1,2,4-triazole (B31798) derivatives with aromatic aldehydes to form Schiff bases is a well-documented process, highlighting the general applicability of this transformation. ktu.edu.trfabad.org.tr

Table 1: Illustrative Examples of Schiff Base Formation from Triazole Aldehydes

| Aldehyde Reactant | Amine Reactant | Catalyst | Product Type | Reference(s) |

|---|---|---|---|---|

| This compound | Primary Aromatic/Aliphatic Amine | Acetic Acid (catalytic) | Schiff Base (Imine) | fabad.org.tr |

| 4-imidazole carboxyaldehyde | 5-substituted-4-amino-1,2,4-triazol-3-one | Acetic Acid (catalytic) | Triazole-imidazole Schiff Base | fabad.org.tr |

| Aromatic Aldehydes | 4-amino-5-substituted-1,2,4-triazole-3-thiol | - | Triazole-thiol Schiff Base | nih.govktu.edu.tr |

The formation of a Schiff base from an aldehyde and a primary amine proceeds through a tetrahedral intermediate known as a hemiaminal (or carbinolamine). mdpi.com This intermediate is formed by the nucleophilic addition of the amine to the carbonyl group. Typically, hemiaminals are unstable, short-lived species that readily dehydrate to form the more stable imine. mdpi.comnih.gov

However, studies on analogous systems, such as the reaction between 4-amino-1,2,4-triazoles and substituted benzaldehydes, have shown that stable hemiaminals can be formed and sometimes isolated. nih.govmdpi.comnih.gov The stability of these intermediates is influenced by several factors, including the electronic properties of the reactants and the polarity of the solvent. nih.govmdpi.com The presence of electron-withdrawing groups on the aldehyde can enhance the stability of the hemiaminal. nih.govmdpi.com

Solvent polarity plays a crucial role in the equilibrium between the hemiaminal and the Schiff base. Apolar aprotic solvents tend to favor the hemiaminal, whereas polar solvents shift the equilibrium towards the formation of the Schiff base. mdpi.com Theoretical studies have confirmed that the reaction involves a transition state leading to the hemiaminal, which then undergoes an internal rearrangement and subsequent water elimination to yield the final imine product. nih.gov

Table 2: Influence of Solvent Polarity on Hemiaminal vs. Schiff Base Formation

| Solvent Type | Predominant Product | Rationale | Reference(s) |

|---|---|---|---|

| Apolar Aprotic | Hemiaminal | Lower stabilization of the polar transition state for dehydration. | mdpi.com |

Nucleophilic Addition Reactions

Beyond the addition of amines, the aldehyde group of this compound is susceptible to attack by a variety of other nucleophiles. A notable example is the reaction with sodium bisulfite. This reaction involves the nucleophilic addition of the bisulfite ion to the carbonyl carbon, resulting in the formation of a stable, often crystalline, α-hydroxy sulfonic acid salt, commonly known as a bisulfite adduct. mdpi.com This reaction is frequently employed for the purification and isolation of aldehydes from reaction mixtures. mdpi.comresearchgate.net The aldehyde functionality can be regenerated from the adduct by treatment with either acid or base. mdpi.com

Electrophilic Aromatic Substitution

The 1,2,4-triazole (B32235) ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. chemicalbook.com This inherent electronic character deactivates the ring's carbon atoms towards electrophilic aromatic substitution (EAS). nih.gov Both carbon atoms in the 1H-1,2,4-triazole system are considered π-deficient and are more susceptible to nucleophilic attack under certain conditions. chemicalbook.com

Electrophilic attack, such as protonation or alkylation, preferentially occurs at the ring's nitrogen atoms, which possess higher electron density. chemicalbook.comnih.gov Computational and experimental studies on C-amino-1,2,4-triazoles confirm that electrophiles react at the nitrogen centers. acs.orgacs.org Therefore, classical EAS reactions like nitration or halogenation on the carbon atoms of the triazole ring of this compound are not considered to be favorable reaction pathways under standard conditions. bhu.ac.in

Selective Functional Group Interconversions on the Carbaldehyde Moiety

The carbaldehyde group can be selectively transformed into other functional groups without altering the core triazole structure. These interconversions are fundamental in synthetic chemistry for modifying the molecule's properties and for subsequent reactions.

Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to form 4,5-Dimethyl-4H-1,2,4-triazole-3-carboxylic acid. This can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents.

These transformations provide access to key derivatives that can be used in further synthetic applications, such as esterification or amidation of the carboxylic acid.

Utilization as a Building Block in Complex Molecular Architectures

This compound is a valuable building block for the synthesis of more complex molecules, particularly those with potential biological activity. The versatile reactivity of the aldehyde group allows for its incorporation into larger, multi-ring systems.

The formation of Schiff bases is a primary route for elaboration, creating compounds that can act as ligands for metal complexes or as intermediates for further cyclization reactions. ktu.edu.tr Analogous formyl-triazoles are widely recognized as crucial synthetic intermediates in the field of medicinal chemistry. mdpi.comresearchgate.net

Furthermore, the aldehyde can participate in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to generate complex products. For instance, aldehydes are key components in reactions like the Biginelli reaction to form dihydropyrimidinones, demonstrating a potential pathway for incorporating the 4,5-dimethyl-1,2,4-triazole moiety into other heterocyclic scaffolds. nih.gov The synthesis of diverse 1,2,4-triazole derivatives is an active area of research for applications in medicinal chemistry, agriculture, and materials science. nih.gov

Theoretical and Computational Chemistry Investigations of 4,5 Dimethyl 4h 1,2,4 Triazole 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately, providing detailed information about molecular structure and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for optimizing molecular geometries to find the most stable conformation (the ground state). For 1,2,4-triazole (B32235) derivatives, DFT calculations, often using the B3LYP functional, can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

Geometry optimization for 4,5-Dimethyl-4H-1,2,4-triazole-3-carbaldehyde would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. The results of such a calculation would provide a detailed three-dimensional model of the molecule. Theoretical calculations on related triazole structures have shown excellent agreement between calculated and experimentally determined parameters from techniques like X-ray crystallography. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds. Note: These are representative values based on studies of similar 1,2,4-triazole structures and are intended for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | N1-N2 | 1.39 |

| Bond Length | N2-C3 | 1.32 |

| Bond Length | C3-N4 | 1.36 |

| Bond Length | N4-C5 | 1.37 |

| Bond Length | C5-N1 | 1.33 |

| Bond Length | C3-C(aldehyde) | 1.48 |

| Bond Length | C(aldehyde)=O | 1.22 |

| Bond Angle | N1-N2-C3 | 105.0 |

| Bond Angle | N2-C3-N4 | 114.0 |

| Bond Angle | C3-N4-C5 | 103.0 |

| Bond Angle | N4-C5-N1 | 110.0 |

| Bond Angle | C5-N1-N2 | 108.0 |

The Hartree-Fock (HF) method is an ab initio calculation that was a precursor to more advanced computational techniques. It approximates the many-electron wavefunction as a single Slater determinant. While foundational, the HF method does not fully account for electron correlation, which can affect the accuracy of energy calculations. It is often used as a starting point for more complex methods or for comparative purposes alongside DFT results in studies of triazole systems. nih.gov

The accuracy of both DFT and HF calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d) and 6-311G(d,p), are commonly used for organic molecules containing heteroatoms. researchgate.netnih.gov

6-31G(d): This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, denoted by (d). These functions allow for more flexibility in the shape of the orbitals, which is crucial for accurately describing bonding in molecules like triazoles.

6-311G(d,p): This is a larger, triple-split valence basis set that adds polarization functions to both heavy atoms (d) and hydrogen atoms (p). This typically yields more accurate results, especially for systems involving hydrogen bonding. researchgate.net

The selection of a basis set involves a trade-off between computational cost and accuracy, and studies on related 1,2,4-triazole derivatives have validated these basis sets by comparing calculated results with experimental data. researchgate.netnih.gov

Electronic Structure Analysis

Analysis of the electronic structure provides insight into the chemical reactivity and kinetic stability of a molecule. Key aspects of this analysis include the study of frontier molecular orbitals and the mapping of the molecular electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com

HOMO: This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential.

LUMO: This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For 1,2,4-triazole derivatives, DFT calculations are frequently used to determine these orbital energies and predict the molecule's reactivity. researchgate.netnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound. Note: Values are representative and based on B3LYP/6-311G(d,p) level calculations for analogous compounds.

| Parameter | Predicted Energy (eV) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

In this compound, the HOMO is expected to be localized primarily on the electron-rich triazole ring, while the LUMO would likely be distributed over the carbaldehyde group and the heterocyclic ring, facilitating electron transfer interactions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying the sites of electrophilic and nucleophilic attack. orientjchem.orgnih.gov

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack.

Green Regions: Indicate neutral or near-zero potential.

For this compound, an MEP map would likely show the most negative potential (red) around the nitrogen atoms of the triazole ring and the oxygen atom of the carbaldehyde group, as these are the most electronegative atoms. researchgate.net The most positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehyde proton. This mapping helps predict how the molecule will interact with other reagents or biological receptors. orientjchem.orgnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. For triazole derivatives, NBO analysis provides deep insights into charge transfer, hyperconjugative interactions, and the electronic delocalization that dictates the molecule's stability and reactivity. researchgate.netacadpubl.eu

In studies of related triazole structures, NBO analysis reveals significant intramolecular charge transfer (ICT) occurring from lone pair electrons of nitrogen and oxygen atoms to the antibonding orbitals of the triazole ring. researchgate.net These interactions, often of the type n → π* and π → π, are crucial for the stabilization of the molecular structure. acadpubl.eu The stabilization energy E(2) associated with these donor-acceptor interactions quantifies the intensity of the delocalization. For instance, in analyses of similar heterocyclic compounds, significant stabilization energies are observed for transitions from lone pairs (LP) of nitrogen atoms to the π antibonding orbitals of the ring's C-N and C=N bonds. researchgate.net This delocalization of electron density is a key factor contributing to the aromaticity and stability of the triazole ring system.

Furthermore, NBO analysis provides information about the charge distribution on individual atoms. In triazole derivatives containing a carbaldehyde group, the oxygen atom of the carbonyl group typically exhibits a significant negative charge, making it a potential site for electrophilic attack. Conversely, the carbonyl carbon atom carries a partial positive charge. nih.gov The nitrogen atoms of the triazole ring also show considerable negative charges, highlighting their role as electron-rich centers within the molecule.

Simulation of Spectroscopic Properties

Computational chemistry offers robust tools for simulating various spectroscopic properties of molecules. These simulations, often performed using Density Functional Theory (DFT), not only help in the interpretation of experimental spectra but also provide a predictive framework for the properties of novel compounds.

Theoretical calculations of vibrational frequencies are instrumental in assigning the various vibrational modes observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. For 1,2,4-triazole and its derivatives, DFT calculations, often using the B3LYP functional, have been successfully employed to predict the vibrational spectra. researchgate.netresearchgate.net

A comparison between calculated and experimental frequencies allows for a detailed assignment of spectral bands to specific molecular motions, such as C-H stretching, C=N stretching, N-N stretching, and various bending and deformation modes of the triazole ring and its substituents. Studies on related triazole structures show a good correlation between the computed and observed vibrational frequencies, although the calculated values are often systematically higher due to the harmonic approximation used in the calculations. researchgate.netnih.gov Scaling factors are commonly applied to improve the agreement with experimental data.

Table 1: Representative Vibrational Mode Assignments for 1,2,4-Triazole Derivatives (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3500 | ~3450 |

| C-H Stretch (Aromatic) | ~3100 | ~3080 |

| C-H Stretch (Methyl) | ~2980 | ~2950 |

| C=O Stretch (Aldehyde) | ~1710 | ~1690 |

| C=N Stretch (Ring) | ~1610 | ~1590 |

| N-N Stretch (Ring) | ~1450 | ~1430 |

| C-N Stretch (Ring) | ~1280 | ~1270 |

Note: This table is illustrative, based on typical values for substituted 1,2,4-triazoles. Specific values for this compound would require a dedicated computational study.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard tool for structural elucidation. nih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to confirm molecular structures. mdpi.com

For triazole derivatives, theoretical calculations can accurately predict the chemical shifts of protons and carbons in the heterocyclic ring and its substituents. nih.gov The chemical shifts are sensitive to the electronic environment of the nuclei. For example, the proton of the carbaldehyde group (CHO) is expected to resonate at a significantly downfield position (typically δ 9-10 ppm) due to the deshielding effect of the electronegative oxygen atom. The protons of the methyl groups would appear further upfield. In the ¹³C NMR spectrum, the carbonyl carbon is characteristically found at a very downfield chemical shift (δ > 180 ppm). nih.gov The carbon atoms within the triazole ring typically resonate in the range of δ 140-160 ppm. urfu.ru

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Generic Triazole Ring Structure (Illustrative)

| Atom | Predicted Chemical Shift (δ) | Typical Experimental Range (δ) |

|---|---|---|

| C3 (Triazole Ring) | 155.2 | 150-160 |

| C5 (Triazole Ring) | 148.9 | 145-155 |

| CHO (Aldehyde Proton) | 9.8 | 9.5-10.5 |

| CHO (Aldehyde Carbon) | 185.5 | 180-190 |

| N-CH₃ (Methyl Carbon) | 35.1 | 30-40 |

Note: This table provides illustrative data based on general knowledge of triazole derivatives. mdpi.comurfu.ruresearchgate.net

Molecules with large π-conjugated systems and significant charge separation often exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. ijcrt.org Computational studies, particularly DFT, are extensively used to predict the NLO response of molecules by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). dntb.gov.uanih.gov

Triazole derivatives have been investigated as potential NLO materials. bohrium.comnih.gov The presence of the electron-rich triazole ring and various donor/acceptor substituent groups can lead to a large β value, which is a measure of the second-order NLO activity. rsc.org The carbaldehyde group acts as an electron-withdrawing group, which can enhance the intramolecular charge transfer and thus the NLO response. Calculations on various triazole-based compounds have shown hyperpolarizability values significantly greater than that of urea, a standard reference material for NLO studies. tandfonline.com

Table 3: Calculated NLO Properties for Representative Triazole Derivatives (Illustrative)

| Compound | Dipole Moment (μ, Debye) | Polarizability (α, 10⁻²³ esu) | Hyperpolarizability (β, 10⁻³⁰ esu) |

|---|---|---|---|

| Urea (Reference) | 1.37 | ~0.38 | 0.37 |

| Triazole Derivative A | 6.29 | ~4.0 | ~3.3 |

Note: Data is illustrative, based on values reported for various NLO-active triazole derivatives. nih.govnih.govtandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules, providing information about the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved. nih.gov

For triazole derivatives, the UV-Visible spectra are typically characterized by π → π* transitions within the aromatic system. researchgate.net The position of the absorption maxima is influenced by the substituents on the triazole ring. TD-DFT calculations on related triazoles have shown that the main absorption bands in the UV region correspond to electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. nih.govrsc.org The calculated λmax values generally show good agreement with experimental data. nih.gov

Table 4: Calculated UV-Visible Spectral Data for a Generic Triazole Derivative (Illustrative)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 260 | 0.12 | HOMO-1 → LUMO |

Note: This table is a representation of typical TD-DFT output for aromatic heterocyclic compounds. nih.govresearchgate.net

Computational Mechanistic Studies of Reactivity

Computational methods are invaluable for understanding the chemical reactivity of molecules. By analyzing the electronic structure, one can predict the most likely sites for nucleophilic and electrophilic attack and understand the thermodynamics and kinetics of chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key tool in this analysis. The energy and distribution of the HOMO and LUMO are critical determinants of reactivity. irjweb.com A small HOMO-LUMO energy gap generally implies high chemical reactivity and low kinetic stability. irjweb.com For this compound, the HOMO would likely be distributed over the triazole ring, while the LUMO would be expected to have significant contributions from the π* orbital of the carbaldehyde group, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. tandfonline.com In the target molecule, the oxygen atom of the carbaldehyde and the nitrogen atoms of the triazole ring would be regions of negative potential, whereas the area around the aldehyde proton and carbonyl carbon would be positive.

Computational studies can also model entire reaction pathways, such as condensation reactions involving the carbaldehyde group. mdpi.com For example, the reaction of a 4-amino-1,2,4-triazole (B31798) with an aldehyde proceeds through a hemiaminal intermediate. mdpi.com DFT calculations can be used to determine the activation energies for each step of the reaction, providing insights into the reaction mechanism and regioselectivity. arabjchem.org

Future Research Directions and Advanced Synthetic Concepts

Exploration of Novel Synthetic Pathways for the 4,5-Dimethyl-4H-1,2,4-triazole-3-carbaldehyde Scaffold

The future synthesis of this compound is likely to move beyond traditional methods towards more efficient and sustainable approaches. Modern synthetic strategies such as multicomponent reactions, flow chemistry, and the use of novel catalytic systems are anticipated to play a pivotal role.

One promising direction is the development of one-pot multicomponent reactions that can assemble the triazole core and introduce the carbaldehyde functionality in a single, streamlined process. This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures.

Furthermore, the application of flow chemistry could enable the continuous and scalable production of this compound. Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous intermediates.

The exploration of novel catalytic systems, including metal-organic frameworks (MOFs), nanoparticles, and organocatalysts, is another key area of future research. These advanced catalysts can offer higher efficiency, selectivity, and recyclability compared to traditional catalysts, making the synthesis more environmentally friendly and cost-effective.

Below is a table summarizing potential novel synthetic approaches:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, simplified purification. | Design of novel one-pot procedures for the convergent synthesis of the target molecule. |

| Flow Chemistry | Scalability, improved safety, precise control over reaction conditions. | Development of continuous flow processes for the efficient and large-scale production. |

| Advanced Catalysis | High efficiency, selectivity, and catalyst recyclability. | Exploration of novel catalysts such as MOFs, nanoparticles, and organocatalysts. |

Development of Asymmetric Synthesis Approaches

The development of asymmetric synthetic routes to chiral derivatives of this compound is a significant area for future research, particularly for applications in medicinal chemistry where stereochemistry often plays a crucial role in biological activity. While the parent molecule itself is achiral, its derivatives can possess stereogenic centers.

A key focus will be on the use of chiral catalysts, such as chiral phosphoric acids, to induce enantioselectivity in the formation of the triazole ring or in subsequent derivatization reactions. nih.govacs.org Research in this area has already demonstrated the potential of chiral phosphoric acid catalysts in the atroposelective synthesis of N-aryl 1,2,4-triazoles, achieving high enantiomeric ratios. nih.govacs.org Adapting these methodologies to the this compound scaffold could open up new avenues for creating optically active compounds.

Another approach involves the use of chiral auxiliaries, which can be temporarily attached to the starting materials to direct the stereochemical outcome of a reaction, and then subsequently removed. This strategy could be employed in the synthesis of chiral side chains that are then used to construct the triazole ring or are attached to the pre-formed scaffold.

The development of enzymatic catalysis for the stereoselective synthesis of derivatives also presents an exciting opportunity. Enzymes can offer unparalleled levels of stereocontrol under mild reaction conditions, aligning with the principles of green chemistry.

Mechanistic Insights into Complex Reaction Systems

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical transformations.

Kinetic studies will be instrumental in determining reaction rates, identifying rate-determining steps, and understanding the influence of various reaction parameters such as temperature, concentration, and catalyst loading. Isotope labeling studies can provide valuable information about bond-forming and bond-breaking processes, helping to trace the pathways of atoms throughout a reaction.

The isolation and characterization of reaction intermediates will also be a key focus. Techniques such as spectroscopy and crystallography can provide direct evidence for the existence of transient species, offering a snapshot of the reaction as it progresses.

Computational modeling, particularly Density Functional Theory (DFT), will be an indispensable tool for mapping out potential reaction pathways, calculating activation energies, and visualizing transition state structures. rsc.org This synergistic approach, combining experimental and theoretical methods, will provide a comprehensive picture of the reaction mechanisms at play.

Application of Advanced Computational Methods for Predictive Chemistry

Advanced computational methods are poised to play an increasingly important role in the study of this compound, enabling the prediction of its properties and reactivity, and guiding the design of new derivatives and synthetic routes.

Density Functional Theory (DFT) calculations can be used to predict a wide range of molecular properties, including geometric structures, electronic properties, and spectroscopic signatures. researchgate.net These predictions can be invaluable for confirming experimental findings and for understanding the fundamental characteristics of the molecule.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This information is particularly relevant for understanding its behavior in complex environments and for designing molecules with specific binding properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of derivatives with their chemical or biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties.

The use of machine learning and artificial intelligence (AI) is also expected to grow, with these technologies being used to analyze large datasets of chemical information to identify patterns and make predictions about reaction outcomes and molecular properties.

The following table outlines the potential applications of various computational methods:

| Computational Method | Predicted Properties and Applications |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties, reaction mechanisms. |

| Molecular Dynamics (MD) | Conformational analysis, solvation effects, binding interactions with receptors. |

| QSAR | Prediction of biological activity and physicochemical properties of derivatives. |

| Machine Learning/AI | Prediction of reaction outcomes, optimization of synthetic routes, virtual screening of compound libraries. |

Design of New Derivatization Strategies for Broader Synthetic Utility

The carbaldehyde group of this compound is a versatile functional handle that can be readily transformed into a wide array of other functional groups, significantly expanding the synthetic utility of the scaffold. Future research will focus on developing novel derivatization strategies to access a diverse range of analogues with unique properties and potential applications.

The aldehyde can serve as a key building block in various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, allowing for the introduction of complex side chains. It can also be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to another set of important functional groups for further modification.

The formation of imines through condensation with primary amines is another important derivatization pathway. These imines can then be reduced to secondary amines or used in cycloaddition reactions to construct new heterocyclic rings. The aldehyde can also participate in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly generate complex molecules with multiple points of diversity.

These derivatization strategies will enable the creation of extensive libraries of compounds based on the this compound core, which can then be screened for a wide range of applications in areas such as medicinal chemistry, materials science, and agrochemicals.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,5-Dimethyl-4H-1,2,4-triazole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazides with aldehydes under reflux in polar aprotic solvents like DMSO. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide with aldehydes in DMSO for 18 hours yields triazole derivatives (65% yield). Key factors include solvent choice, reflux duration, and post-reaction purification (e.g., recrystallization in water-ethanol) . Adjusting stoichiometry of reagents (e.g., 1:1 molar ratio of triazole precursors to aldehydes) and acid catalysts (e.g., glacial acetic acid) can improve efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the aldehyde proton (δ ~9.5–10.0 ppm) and methyl groups on the triazole ring (δ ~2.3–2.6 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]+ for C₆H₈N₄O: m/z 153.0772). Infrared (IR) spectroscopy identifies the carbonyl stretch (C=O, ~1680–1720 cm⁻¹) . For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) using software like WinGX can resolve structural ambiguities .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The aldehyde group enables Schiff base formation for drug candidate synthesis. Its triazole core facilitates hydrogen bonding with biological targets (e.g., enzymes involved in cancer pathways). In vitro assays using MTT or SRB protocols can evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ values), while molecular docking studies (AutoDock Vina) predict binding affinities to targets like topoisomerase II .

Advanced Research Questions

Q. How do substituent modifications on the triazole ring affect biological activity, and how can this be systematically studied?

- Methodological Answer : Introduce substituents (e.g., halogens, alkyl groups) via nucleophilic substitution or cross-coupling reactions. Use a Design of Experiments (DoE) approach to vary substituent positions and measure impacts on bioactivity. For example, replacing the 4-methyl group with a chloro substituent may enhance enzyme inhibition (e.g., IC₅₀ reduction from 12 μM to 4 μM) . Parallel artificial membrane permeability assays (PAMPA) assess bioavailability changes .

Q. What contradictions exist in spectral data interpretation for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., aldehyde proton splitting due to tautomerism) can arise from solvent polarity or pH. Use deuterated DMSO-d₆ for consistent readings. For ambiguous mass spectra fragments, employ tandem MS/MS or compare with synthesized analogs. Conflicting crystallographic data (e.g., bond angle variations >5°) require refinement via SHELXL .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer : Encapsulate the compound in PEGylated liposomes to prevent hydrolysis of the aldehyde group. Monitor stability via HPLC-UV at λ = 254 nm over 24 hours in phosphate-buffered saline (pH 7.4). Accelerated degradation studies (40°C, 75% RH) identify vulnerable functional groups, guiding prodrug design (e.g., acetal-protected derivatives) .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for aldehyde-mediated reactions (e.g., Knoevenagel condensations). Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites. Machine learning (e.g., Chemprop) trains on reaction databases to recommend optimal catalysts (e.g., piperidine for aldol additions) .

Retrosynthesis Analysis